Heptyl 2-chlorobenzoate

Description

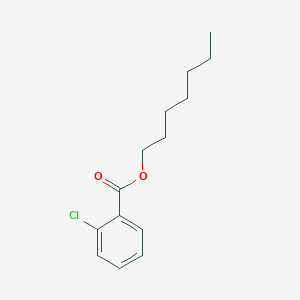

Structure

3D Structure

Properties

CAS No. |

10276-86-5 |

|---|---|

Molecular Formula |

C14H19ClO2 |

Molecular Weight |

254.75 g/mol |

IUPAC Name |

heptyl 2-chlorobenzoate |

InChI |

InChI=1S/C14H19ClO2/c1-2-3-4-5-8-11-17-14(16)12-9-6-7-10-13(12)15/h6-7,9-10H,2-5,8,11H2,1H3 |

InChI Key |

AZDUVJGZVLGFLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)C1=CC=CC=C1Cl |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Heptyl 2 Chlorobenzoate

Conventional Esterification Routes

The formation of heptyl 2-chlorobenzoate (B514982) is most commonly accomplished through the esterification of 2-chlorobenzoic acid with 1-heptanol (B7768884). This process can be facilitated by acid catalysts or coupling reagents. An alternative approach involves the use of a more reactive derivative of the carboxylic acid, such as an acyl chloride.

Direct Esterification of 2-Chlorobenzoic Acid with 1-Heptanol

Direct esterification is a fundamental and widely used method for synthesizing esters. It involves the reaction of a carboxylic acid with an alcohol, typically in the presence of a catalyst to increase the reaction rate and yield.

The Fischer-Speier esterification is a classic example of an acid-catalyzed reaction. Strong Brønsted acids like sulfuric acid and p-toluenesulfonic acid are commonly employed as catalysts. researchgate.netresearchgate.net Lewis acids, such as titanium(IV) complexes and bismuth(III) compounds, have also been investigated for their catalytic activity in esterification reactions. rug.nl The use of solid acid catalysts is also a viable option, offering advantages in terms of separation and reusability. researchgate.net The reaction is reversible, and to drive the equilibrium towards the formation of the ester, an excess of one of the reactants, usually the alcohol, is used, and the water formed during the reaction is typically removed. rug.nlgoogle.com

Microwave irradiation has been explored as a method to accelerate the direct esterification of benzoic acid with various alcohols, potentially leading to increased reaction rates and higher yields in shorter time frames. researchgate.net

To circumvent the often harsh conditions of acid catalysis, coupling reagents can be employed to facilitate the esterification under milder conditions. Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent that activates the carboxylic acid. rug.nl The reaction proceeds through the formation of an O-acylisourea intermediate, which is then attacked by the alcohol to form the ester and dicyclohexylurea (DCU), a byproduct that can be challenging to remove from the reaction mixture. rug.nlbeilstein-journals.org The addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can further enhance the reaction rate. rug.nl

The yield and purity of heptyl 2-chlorobenzoate are significantly influenced by various reaction parameters. In acid-catalyzed esterifications, the temperature, reaction time, and the molar ratio of reactants and catalyst are critical. For instance, in the esterification of benzoic acid, increasing the temperature and using an excess of the alcohol generally leads to higher conversions. researchgate.netrug.nl However, excessively high temperatures can lead to side reactions like ether formation. rug.nl

The choice of catalyst also plays a crucial role. While homogeneous catalysts are often more effective, heterogeneous catalysts offer easier separation. researchgate.net The purity of the final product is dependent on the efficiency of the purification process, which often involves distillation to remove unreacted starting materials, the catalyst, and any byproducts. google.com

The table below summarizes the influence of various parameters on the esterification of benzoic acid, which serves as a model for the synthesis of this compound.

| Parameter | Effect on Yield and Purity | References |

| Temperature | Higher temperatures generally increase reaction rate and yield, but can also lead to side reactions. | researchgate.netrug.nl |

| Reactant Molar Ratio | Using an excess of the alcohol can drive the equilibrium towards the ester, increasing the yield. | rug.nl |

| Catalyst Type | The choice between homogeneous and heterogeneous catalysts affects reaction rate and ease of separation. | researchgate.net |

| Catalyst Concentration | Increasing catalyst concentration can enhance the reaction rate, but may also increase side reactions and complicate purification. | mdpi.com |

| Water Removal | Continuous removal of water shifts the equilibrium to favor ester formation, leading to higher yields. | rug.nlgoogle.com |

| Reaction Time | Longer reaction times generally lead to higher conversion, but can also result in the formation of impurities. | mdpi.com |

Esterification via Acyl Chlorides (e.g., 2-Chlorobenzoyl Chloride)

An alternative to the direct esterification of the carboxylic acid is the use of its more reactive acyl chloride derivative, 2-chlorobenzoyl chloride. merckmillipore.comchemicalbook.com This method is often faster and can proceed under milder conditions without the need for a strong acid catalyst.

The reaction involves the treatment of 2-chlorobenzoyl chloride with 1-heptanol. environmentclearance.nic.in A base, such as pyridine (B92270) or triethylamine, is typically added to neutralize the hydrochloric acid that is formed as a byproduct. The reaction is generally exothermic and may require cooling to control the reaction rate and prevent the formation of byproducts.

Optimization of this reaction involves careful selection of the solvent and the base. The reaction is often carried out in an inert solvent like toluene (B28343) or dichloromethane. The choice of base and its stoichiometry are important to ensure complete neutralization of the acid byproduct without promoting side reactions. The purity of the starting 2-chlorobenzoyl chloride is also critical for obtaining a high-purity final product. google.com

The table below outlines key considerations for the synthesis of this compound via 2-chlorobenzoyl chloride.

| Parameter | Consideration | References |

| Reagent Purity | High purity of 2-chlorobenzoyl chloride and 1-heptanol is essential for a clean reaction. | google.com |

| Solvent | An inert solvent is typically used to control the reaction temperature and facilitate mixing. | chemicalbook.com |

| Base | A suitable base is required to neutralize the HCl byproduct and drive the reaction to completion. | |

| Temperature Control | The reaction is often exothermic and requires cooling to prevent side reactions. | |

| Work-up Procedure | The work-up typically involves washing with water and/or aqueous base to remove the salt byproduct and any unreacted starting materials. |

Enzymatic Synthesis of this compound and Analogs

The enzymatic synthesis of esters is increasingly favored as a greener alternative to chemical methods, often providing higher product purity and specificity under milder reaction conditions. mdpi.com While direct enzymatic synthesis of this compound is not extensively documented, analogous reactions provide a strong basis for its feasibility.

Biocatalyst Selection and Immobilization Strategies

The choice of biocatalyst is critical for efficient esterification. Lipases are the most commonly employed enzymes for this purpose due to their ability to function in organic solvents and their broad substrate specificity. nih.govbegellhouse.com

Biocatalyst Options:

Candida antarctica Lipase (B570770) B (CALB): Often used in its immobilized form, Novozym 435, CALB is a versatile and robust lipase known for its high activity and stability in organic media. nih.govnih.gov It is a non-selective lipase with high substrate specificity for a variety of esters and alcohols. nih.gov

Rhizomucor miehei Lipase (RML): Typically immobilized, such as in the form of Lipozyme RM IM, this lipase is 1,3-position selective. nih.gov

Thermomyces lanuginosus Lipase (TLL): Also a 1,3-position selective lipase, often used in an immobilized form like Lipozyme TL IM. nih.gov

Pisum sativum Esterase: An esterase isolated from pea seeds has been shown to be an effective biocatalyst for the esterification of aromatic carboxylic acids, including a derivative of 2-chlorobenzoic acid. jabonline.in

Immobilization Strategies:

Immobilization is a key strategy to enhance the stability, reusability, and catalytic activity of lipases. researchgate.net Common methods include:

Adsorption: Lipases can be adsorbed onto hydrophobic support materials, which can help to orient the enzyme in a way that exposes its active site, thereby increasing its activity. researchgate.net

Entrapment: Enzymes can be entrapped within a polymer matrix, such as sodium alginate. jabonline.in

Covalent Coupling: This method involves the formation of covalent bonds between the enzyme and a support material, which can include ionic liquid-modified magnetic metal-organic frameworks. rsc.org

Cross-Linking: Enzymes can be cross-linked to form aggregates, which can improve their stability. researchgate.net

Immobilization can be particularly advantageous for lipases as it can induce conformational changes that lead to a significant increase in catalytic activity. researchgate.net

Reaction Medium Optimization for Ester Formation

The reaction medium plays a crucial role in the efficiency of enzymatic esterification. The choice of solvent and the control of water activity are key parameters.

Solvent-Free Systems: In some cases, the reaction can be conducted in a solvent-free system where one of the substrates, typically the alcohol, acts as the solvent. researchgate.net This approach is considered environmentally friendly but can be limited by substrate inhibition. mdpi.com

Organic Solvents: The use of hydrophobic organic solvents can improve enzymatic enantioselectivity. mdpi.com Tert-butyl methyl ether (TBME) has been shown to be an excellent reaction environment for some lipases. mdpi.com

Deep Eutectic Solvents (DES): These are mixtures of compounds that form a eutectic with a melting point much lower than the individual components. nih.govdechema-dfi.detuhh.de They can act as both the reaction medium and the substrate pool, eliminating the need for an additional solvent. researchgate.netnih.govdechema-dfi.detuhh.de

Water Activity (a_w): The thermodynamic water activity is a critical parameter that affects the performance of the esterification reaction. researchgate.netnih.govdechema-dfi.de Optimization of water activity can significantly improve conversion rates. researchgate.net

Response surface methodology (RSM) is a statistical tool that can be used to optimize reaction conditions such as temperature, enzyme dosage, and substrate molar ratio to achieve maximum ester yield. nih.gov

Regioselective Enzymatic Approaches

Enzymes exhibit a high degree of selectivity, which can be exploited to target specific functional groups in a molecule. mdpi.comkoreascience.kr This property, known as regioselectivity, is particularly valuable in the synthesis of complex molecules. nih.gov

In the context of synthesizing esters of substituted benzoic acids, lipases can differentiate between different positions on the aromatic ring. For instance, studies on the enzymatic acylation of multi-hydroxyl compounds have demonstrated the ability of lipases to selectively acylate specific hydroxyl groups. mdpi.comkoreascience.kr While direct studies on the regioselective synthesis of this compound are not available, the principles of enzymatic regioselectivity suggest that a lipase could be selected or engineered to specifically catalyze the esterification at the carboxylic acid group of 2-chlorobenzoic acid, even in the presence of other reactive sites.

Synthetic Routes to 2-Chlorobenzoic Acid Precursors

2-Chlorobenzoic acid is a key precursor for the synthesis of this compound. It is a white solid used in the production of various chemicals. wikipedia.org The primary methods for its synthesis involve the oxidation of substituted toluenes and the hydrolysis of halogenated precursors.

Oxidation of Substituted Toluenes

A common and industrially significant method for producing 2-chlorobenzoic acid is the oxidation of 2-chlorotoluene (B165313). wikipedia.orgchemicalbook.comnbinno.com

Potassium Permanganate (B83412) (KMnO₄) Oxidation: On a laboratory scale, 2-chlorotoluene can be oxidized to 2-chlorobenzoic acid using potassium permanganate in an aqueous solution. wikipedia.orgchemicalbook.commiracosta.edu This method is effective but can generate significant amounts of manganese dioxide waste. health-man.com.ua

Ozone (O₃) Oxidation: A more environmentally friendly approach involves the liquid-phase oxidation of 2-chlorotoluene with ozone. health-man.com.ua The selectivity of this reaction towards the formation of 2-chlorobenzoic acid can be significantly increased by raising the temperature and using a catalyst such as cobalt (II) acetate. health-man.com.ua This method reduces the formation of toxic wastewater associated with permanganate oxidation. health-man.com.ua

Hydrolysis of Halogenated Benzoic Acid Precursors

Another synthetic route to 2-chlorobenzoic acid is through the hydrolysis of halogenated precursors.

Hydrolysis of 2-Chlorobenzotrichloride: 2-Chlorobenzotrichloride (1-chloro-2-(trichloromethyl)benzene) can be hydrolyzed to yield 2-chlorobenzoic acid. wikipedia.orgchemicalbook.com This precursor is synthesized by the chlorination of 2-chlorotoluene. The hydrolysis reaction is a key step in converting the trichloromethyl group into a carboxylic acid.

Hydrolysis of 2-Chlorobenzal Chloride: The hydrolysis of 2-chlorobenzal chloride is a primary industrial method for producing 2-chlorobenzaldehyde, which can then be further oxidized to 2-chlorobenzoic acid. mdpi.com

Advanced Synthetic Strategies for 2-Chlorobenzoate Derivatives

The synthesis of this compound can be achieved through several established esterification methods. The most common is the Fischer-Speier esterification, which involves the acid-catalyzed reaction of 2-chlorobenzoic acid with heptanol (B41253). To drive the reaction towards the product side, an excess of heptanol is often used, and the water formed during the reaction is typically removed, for instance, with a Dean-Stark apparatus. masterorganicchemistry.comcerritos.edumasterorganicchemistry.com

Alternative approaches include the reaction of heptanol with 2-chlorobenzoyl chloride. This method avoids the equilibrium limitations of Fischer esterification. mdpi.com The acylation is often carried out in the presence of a base, such as triethylamine, in a suitable solvent like acetonitrile (B52724) or dichloromethane. mdpi.commdpi.com

Recent research has also explored the use of various catalysts to improve the efficiency of esterification reactions involving substituted benzoic acids. These include metal catalysts and N-bromosuccinimide (NBS), which can promote esterification under mild conditions. mdpi.com

Table 1: Comparison of Synthetic Methodologies for this compound

| Methodology | Reactants | Catalyst/Reagent | Typical Conditions | Advantages |

| Fischer-Speier Esterification | 2-Chlorobenzoic acid, Heptanol | Sulfuric acid, p-Toluenesulfonic acid | Reflux, removal of water | Readily available starting materials. |

| Acylation | Heptanol, 2-Chlorobenzoyl chloride | Triethylamine, Pyridine | Room temperature or gentle heating | High yield, avoids equilibrium. |

| Catalytic Esterification | 2-Chlorobenzoic acid, Heptanol | Metal catalysts (e.g., Zn, Ti), NBS | Varies with catalyst, often mild | High efficiency, potential for green chemistry. mdpi.com |

Incorporating the 2-Chlorobenzoate Moiety into Complex Molecular Architectures

The 2-chlorobenzoate moiety serves as a valuable building block in the synthesis of more complex molecules, including spirocyclic pyrrolines and other heterocyclic systems. Palladium-catalyzed reactions have proven particularly effective in this regard. For instance, 2-chlorobenzoic acid can be employed as a C2 insertion unit in a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction with γ,δ-unsaturated oxime esters. nih.govrsc.org This process allows for the regioselective assembly of spirocyclic pyrrolines. nih.gov

The 2-chlorobenzoate group can also be incorporated into larger structures through the acylation of complex alcohols. An example is the synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, where 8-hydroxyquinolin-2(1H)-one is acylated with 4-chlorobenzoyl chloride. mdpi.com Although this example uses the 4-chloro isomer, the principle is directly applicable to the 2-chloro analogue. This highlights the utility of the chlorobenzoate moiety in functionalizing complex heterocyclic scaffolds. mdpi.com

Furthermore, the 2-chlorobenzoate unit can be part of a larger molecule that undergoes further transformations. For example, it can be a substituent on a molecule undergoing palladium-catalyzed cyclization or other cross-coupling reactions. researchgate.net

Table 2: Examples of Complex Molecules Incorporating the 2-Chlorobenzoate Moiety

| Target Molecule Class | Synthetic Strategy | Key Reagents | Research Finding |

| Spirocyclic Pyrrolines | Palladium-catalyzed cascade reaction | 2-Chlorobenzoic acid, γ,δ-Unsaturated oxime ester, Pd(OAc)2 | Highly regioselective insertion of the C2 synthon. nih.govrsc.org |

| Functionalized Quinolines | O-acylation | 8-Hydroxyquinolin-2(1H)-one, 2-Chlorobenzoyl chloride, Triethylamine | Efficient functionalization of hydroxylated heterocyclic compounds. mdpi.com |

| Polycyclic Heteroarenes | Tandem dual arylation | Heterocyclic iodoniums, 2-Chlorobenzoic acid derivatives, Pd(OAc)2 | Construction of complex polycyclic systems with structural diversity. researchgate.net |

Functional Group Interconversions on the Benzoate (B1203000) Moiety

The 2-chlorobenzoate ring is amenable to various functional group interconversions, allowing for the synthesis of a diverse range of derivatives. The chlorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions. For example, reaction with diphenylphosphine (B32561) ions in liquid ammonia (B1221849) can lead to the formation of 2-(diphenylphosphino)benzoate salts, proceeding via an SRN1 mechanism. semanticscholar.org

The carboxylate group of the ester can also be a site for chemical modification. Grignard reagents can react with the ester, although this typically leads to the formation of a tertiary alcohol after reaction with two equivalents of the Grignard reagent. msu.edu However, in the presence of certain catalysts like tris(acetylacetonato)iron(III), Grignard reagents can participate in cross-coupling reactions with the aryl halide portion of the molecule, leaving the ester group intact. For instance, nonylmagnesium bromide reacts with methyl p-chlorobenzoate to give p-nonylbenzoic acid after hydrolysis. scribd.comwikipedia.orgwikipedia.org

Palladium-catalyzed decarbonylative borylation of aryl anhydrides, which can be derived from the corresponding carboxylic acids, offers a route to arylboronate esters. This method demonstrates excellent functional group tolerance. nsf.gov

Table 3: Functional Group Interconversions on the 2-Chlorobenzoate Moiety

| Transformation | Reagents/Catalyst | Product Type | Key Finding |

| Nucleophilic Aromatic Substitution | Diphenylphosphine ions | 2-(Diphenylphosphino)benzoate | Reaction proceeds via an SRN1 mechanism. semanticscholar.org |

| Grignard Cross-Coupling | Nonylmagnesium bromide, Fe(acac)3 | p-Nonylbenzoic acid (from p-chloro isomer) | Catalyst directs reaction to the aryl halide over the ester. scribd.comwikipedia.org |

| Decarbonylative Borylation | Bis(pinacolato)diboron, Pd(OAc)2/dppb | Arylboronate ester | Base-free conditions with high functional group tolerance. nsf.gov |

Side-Chain Modifications of the Heptyl Group in Analogous Esters

While direct studies on the side-chain modification of this compound are not extensively reported, the principles of alkyl chain functionalization in similar ester systems are well-established and applicable. The heptyl group can be considered a versatile scaffold for introducing further functionality.

One approach involves the use of starting materials that already contain a functionalized heptyl chain. For instance, esterification could be performed with a heptanol derivative bearing a protected functional group, which can be deprotected and further modified after the esterification.

Alternatively, the heptyl chain can be introduced via alkylation of a suitable precursor. For example, n-heptyl bromide is a common reagent for introducing heptyl groups onto various molecules, including in the synthesis of pharmaceuticals and agrochemicals where the alkyl chain can modify properties like lipophilicity. multichemexports.com

Table 4: Strategies for Side-Chain Modification in Heptyl Esters

| Strategy | Approach | Example Reagents/Systems | Potential Application |

| Use of Functionalized Precursors | Esterification with a modified heptanol | Protected haloheptanols, aminoheptanols | Introduction of specific functional groups post-esterification. |

| Alkylation | Introduction of the heptyl group via an alkylating agent | n-Heptyl bromide | Modification of lipophilicity and other physicochemical properties. multichemexports.com |

| Polymer Functionalization | Incorporation into a polymer backbone | Ester-functionalized thiophene (B33073) monomers | Tuning of mechanical and electrical properties of materials. acs.orgacs.org |

Reaction Mechanisms and Chemical Transformations of Heptyl 2 Chlorobenzoate

Hydrolysis Kinetics and Mechanism

The ester functional group in Heptyl 2-chlorobenzoate (B514982) is susceptible to hydrolysis, a reaction that involves the cleavage of the ester bond by water. This transformation can be catalyzed by either acids or bases, and it is also a key process in the environmental breakdown of the molecule.

Acid-Catalyzed Hydrolysis

The hydrolysis of esters in the presence of an acid catalyst, such as dilute hydrochloric or sulfuric acid, is a reversible process that results in an equilibrium mixture of the ester, water, carboxylic acid, and alcohol. cuny.edulibretexts.org For Heptyl 2-chlorobenzoate, this reaction yields 2-chlorobenzoic acid and heptan-1-ol.

The mechanism proceeds through several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the now more electrophilic carbonyl carbon. This forms a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the original alcohol group (the heptyloxy group). This turns the heptyloxy group into a good leaving group (heptan-1-ol).

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the protonated alcohol (heptan-1-ol). libretexts.org

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule, regenerating the hydronium ion catalyst and forming the final 2-chlorobenzoic acid product. libretexts.org

This entire process is an equilibrium, and to drive the reaction toward completion (hydrolysis), a large excess of water is typically used. libretexts.org

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, commonly known as saponification, is an irreversible reaction that cleaves an ester to form a carboxylate salt and an alcohol. epa.gov The reaction of this compound with a strong base, such as sodium hydroxide (B78521), produces sodium 2-chlorobenzoate and heptan-1-ol.

The process generally follows a bimolecular acyl-oxygen cleavage (BAC2) mechanism:

Nucleophilic Attack: A hydroxide ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the ester. epa.gov

Formation of a Tetrahedral Intermediate: This attack results in the formation of a negatively charged tetrahedral intermediate where the negative charge is located on the oxygen of the original carbonyl group. epa.gov

Elimination of the Alkoxide: The intermediate collapses, reforming the carbonyl double bond and expelling the heptoxide anion (CH₃(CH₂)₆O⁻) as the leaving group.

Proton Transfer: The heptoxide anion is a strong base and immediately deprotonates the newly formed 2-chlorobenzoic acid, yielding heptan-1-ol and the 2-chlorobenzoate anion. This final acid-base step is essentially irreversible and drives the reaction to completion.

Studies on related chlorobenzoate esters have demonstrated the facility of this reaction. For instance, various methyl and ethyl chlorobenzoate isomers are readily hydrolyzed by potassium hydroxide in methanol (B129727) at ambient temperatures. researchgate.net

Table 1: Base-Catalyzed Hydrolysis of Various Chlorobenzoate Esters

Data illustrates the time required for the hydrolysis of different chlorobenzoate esters using a KOH-Methanol system at room temperature. researchgate.net

| Ester Substrate | Time (minutes) | Yield of Carboxylic Acid (%) |

|---|---|---|

| Methyl o-chlorobenzoate | 5 | 92 |

| Ethyl p-chlorobenzoate | 20 | 89 |

| Methyl m-chlorobenzoate | 5 | 86 |

Furthermore, research on the saponification of ethyl p-chlorobenzoate has shown that the choice of cation (e.g., Li⁺, Na⁺, K⁺) and the solvent system can influence the reaction rate, with lithium hydroxide (LiOH) in a tetrahydrofuran (B95107) (THF)/water system showing particular efficacy. jst.go.jp

Environmental Degradation Pathways Involving Hydrolysis

In the environment, the primary degradation pathway for esters like this compound is through microbial action rather than abiotic chemical hydrolysis. nih.govepa.govoup.com

Certain bacterial strains have been shown to hydrolyze aromatic esters. For example, Burkholderia cepacia, isolated from soil, can hydrolyze the ester bond of methyl chlorobenzoic esters to produce the corresponding chlorobenzoic acid. oup.com While the bacterium could further degrade the resulting benzoic acid, it was not able to metabolize the chlorinated ring, leading to the accumulation of chlorobenzoic acid. oup.com This suggests that the initial step in the environmental breakdown of this compound would be its hydrolysis to 2-chlorobenzoic acid and heptanol (B41253).

The subsequent fate of 2-chlorobenzoic acid depends on the presence of other microorganisms capable of its degradation. Some anaerobic bacterial consortia can dehalogenate chlorobenzoates as the initial step in their metabolism. sigmaaldrich.cn The hydrolytic dehalogenation of 4-chlorobenzoate, for instance, is a well-studied pathway that involves activation to a thioester with coenzyme A (CoA), followed by hydrolysis of the carbon-chlorine bond. nih.gov However, some chlorobenzoate isomers can be highly persistent under certain conditions, such as in anaerobic landfill environments. nih.gov

Enzymatic hydrolysis of chlorobenzoate esters has also been documented. Carboxylic ester hydrolases from various sources can hydrolyze substrates like ethyl 2-chlorobenzoate. researchgate.netbangor.ac.uk This enzymatic activity is a key component of the biodegradation process in both soil and aquatic environments.

Substituent Effects on Reactivity

Radical Nucleophilic Substitution (SRN1) Mechanisms of Chlorobenzoate Esters

Beyond hydrolysis, chlorobenzoate esters can undergo nucleophilic aromatic substitution through a radical-based mechanism known as SRN1 (Substitution Radical-Nucleophilic Unimolecular). This multi-step chain reaction pathway allows for the substitution of the chlorine atom by a nucleophile, which is not feasible under standard SNAr conditions due to the lack of strong electron-withdrawing groups ortho or para to the chlorine. chemistry-chemists.com

The SRN1 mechanism involves the following key steps:

Initiation: An electron is transferred from a suitable donor (e.g., a nucleophile or photochemical stimulation) to the chlorobenzoate ester, forming a radical anion intermediate. chemistry-chemists.comrsc.org

Fragmentation: The radical anion rapidly dissociates, cleaving the carbon-chlorine bond to produce an aryl radical and a chloride anion. chemistry-chemists.comconicet.gov.ar

Radical-Nucleophile Coupling: The newly formed aryl radical reacts with the nucleophile (Nu⁻) to create the radical anion of the substituted product. chemistry-chemists.com

Propagation: This product radical anion transfers its extra electron to a new molecule of the starting chlorobenzoate ester. This regenerates the initial radical anion and forms the final, neutral substitution product, thus propagating the chain reaction. chemistry-chemists.comrsc.org

Studies on methyl chlorobenzoate isomers reacting with trimethylstannyl anions (Me₃Sn⁻) have shown that these reactions proceed via the SRN1 mechanism. rsc.orgresearchgate.net

Table 2: Relative Reactivity of Methyl Chlorobenzoate Isomers in SRN1 Reactions

Competition experiments with Me₃Sn⁻ ions show the order of reactivity for the chlorine leaving group. The reactivity is explained by the energetic properties of the transition states of the intermediate radical anions. rsc.orgresearchgate.netrsc.org

| Isomer Position | Relative Reactivity |

|---|---|

| para | ≥ ortho |

| ortho | ≫ meta |

| meta | (very low) |

The higher reactivity of the ortho and para isomers compared to the meta isomer is attributed to the greater stability of the radical anion intermediates and the energetics of their fragmentation. rsc.orgresearchgate.net Theoretical studies of the radical anions of dichlorobenzoates also indicate that spin density is highest at the ortho-position relative to the ester group, facilitating the cleavage of a C-Cl bond at that position. conicet.gov.ar

Electron Transfer Processes

Electron transfer (ET) is the cornerstone of the SRN1 mechanism. Two distinct ET events are critical for the reaction to proceed.

The first is the initiation step , where an electron is transferred to the substrate (ArX). This can be induced photochemically or by a potent electron-donor nucleophile, resulting in the substrate's radical anion (ArX˙⁻). chemistry-chemists.comrsc.org

The second crucial ET event occurs in the propagation cycle . After the aryl radical has coupled with the nucleophile to form the product radical anion ([ArNu]˙⁻), this species must pass its electron to a molecule of the original substrate (ArX). chemistry-chemists.comconicet.gov.ar

[ArNu]˙⁻ + ArX → ArNu + [ArX]˙⁻

This transfer regenerates the substrate radical anion, which can then fragment and continue the chain reaction. The efficiency of this propagation step is vital for achieving a high yield of the substitution product. chemistry-chemists.com

Enzymatic Biotransformations and Degradation Pathways

The biodegradation of this compound in microbial systems is expected to proceed through initial hydrolysis of the ester bond, followed by the degradation of the resulting 2-chlorobenzoic acid and heptanol. This pathway is common for xenobiotic esters in the environment.

The microbial breakdown of esters of chlorobenzoic acid is initiated by hydrolytic enzymes. Soil bacteria, such as strains of Burkholderia cepacia, have been shown to hydrolyze the methyl esters of substituted chlorobenzoic acids. oup.com This initial step, catalyzed by esterases, cleaves the ester bond of this compound to release heptanol and 2-chlorobenzoic acid. oup.com While the bacteria may utilize the resulting benzoic acid for growth, the chlorinated analogues are sometimes not metabolized further by the same strain. oup.com

Once 2-chlorobenzoic acid is formed, its aerobic degradation can proceed via several pathways. A common route involves the action of dioxygenase enzymes. For instance, the degradation of 2-chlorobenzoic acid can be initiated by 2-chlorobenzoate-1,2-dioxygenase, which converts it to catechol. researchgate.net During this process, carbon dioxide and a chloride ion are released. researchgate.net The resulting catechol is a central intermediate that enters common metabolic pathways, such as the ortho- or meta-cleavage pathways, for further degradation. wur.nlepa.gov

Alternatively, under certain conditions, the degradation can lead to the formation of chlorocatechols. For example, the metabolism of 3-chlorobenzoate (B1228886) can produce both 3-chlorocatechol (B1204754) and 4-chlorocatechol. asm.org These chlorocatechols are then cleaved by chlorocatechol dioxygenases. wur.nlasm.org The removal of the chlorine substituent can occur either before or after the aromatic ring is cleaved. In many cases, the halogen is eliminated after ring cleavage from the resulting non-aromatic muconic acid derivatives. asm.org

Under anaerobic conditions, the primary mechanism for the removal of the chlorine atom is reductive dehalogenation, where the halogen is replaced by a hydrogen atom. epa.gov This process has been demonstrated for 3-chlorobenzoate in organisms like Desulfomonile tiedjei, which couples the dehalogenation to energy conservation in a process known as dehalorespiration. asm.org The specificity of dehalogenation often depends on the position of the halogen on the aromatic ring, with meta positions generally being more readily dehalogenated than ortho or para positions in benzoates. epa.gov

The enzymatic machinery for the degradation of chlorinated benzoates is diverse and involves several key classes of enzymes.

Esterases: These enzymes catalyze the initial hydrolysis of this compound. They belong to the hydrolase class and are responsible for breaking the ester linkage to produce heptanol and 2-chlorobenzoic acid. Microorganisms are known to produce a wide array of esterases with varying substrate specificities. oup.comconicet.gov.ar

Dioxygenases: These are crucial for the initial oxidative attack on the aromatic ring of 2-chlorobenzoic acid. Benzoate (B1203000) 1,2-dioxygenases and 2-halobenzoate-1,2-dioxygenases are multi-component enzyme systems that introduce two hydroxyl groups onto the aromatic ring, leading to the formation of a dihydrodiol intermediate. researchgate.net This intermediate is then dehydrogenated to form a catechol or a chlorocatechol. wur.nlasm.org For example, 2-chlorobenzoate-1,2-dioxygenase catalyzes the conversion of 2-chlorobenzoic acid to catechol with the release of CO₂ and Cl⁻. researchgate.net

Catechol Dioxygenases: Once catechol or chlorocatechols are formed, they are substrates for ring-cleavage dioxygenases.

Catechol 1,2-dioxygenases (Intradiol cleavage): These enzymes, like chlorocatechol 1,2-dioxygenase, cleave the aromatic ring between the two hydroxyl groups. wur.nlasm.org

Catechol 2,3-dioxygenases (Extradiol cleavage): These enzymes cleave the ring adjacent to one of the hydroxyl groups. asm.org The choice of cleavage pathway depends on the specific microorganism and the nature of the substituents on the catechol ring.

CoA Ligases: In some metabolic pathways, benzoic acid and its analogues are activated to their corresponding CoA thioesters before further degradation. Enzymes like 4-chlorobenzoate:CoA ligase catalyze this ATP-dependent activation. nih.gov This step prepares the molecule for subsequent reactions within the central metabolism.

Table 2: Key Enzymes in the Degradation of Chlorinated Benzoate Esters

| Enzyme Class | Specific Enzyme Example | Substrate(s) | Product(s) | Function in Pathway | Reference(s) |

| Hydrolases | Esterase | This compound | Heptanol, 2-Chlorobenzoic acid | Initial hydrolysis of the ester bond | oup.com |

| Oxidoreductases | 2-Halobenzoate 1,2-dioxygenase | 2-Chlorobenzoic acid | Catechol, CO₂, Cl⁻ | Ring hydroxylation and dehalogenation | researchgate.net |

| Oxidoreductases | Chlorocatechol 1,2-dioxygenase | Chlorocatechols | Chloro-cis,cis-muconic acid | Aromatic ring cleavage (ortho) | wur.nlasm.org |

| Ligases | 4-Chlorobenzoate:CoA ligase | 4-Chlorobenzoic acid, ATP, CoA | 4-Chlorobenzoyl-CoA, AMP, PPi | Activation of the carboxyl group | nih.gov |

Advanced Analytical Methodologies for Heptyl 2 Chlorobenzoate and Its Derivatives

Spectroscopic Elucidation of Molecular Structure and Conformation

Spectroscopy is indispensable for probing the molecular architecture of Heptyl 2-chlorobenzoate (B514982). Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) each offer unique information, which, when combined, allows for an unambiguous structural assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of Heptyl 2-chlorobenzoate.

In ¹H NMR, the chemical shift, integration, and multiplicity of each signal provide information about the electronic environment, number, and neighboring protons, respectively. For this compound, the aromatic protons on the 2-chlorobenzoyl moiety exhibit complex splitting patterns in the downfield region of the spectrum, typically between 7.3 and 8.1 ppm. chemicalbook.comchemicalbook.com The protons of the heptyl chain appear in the upfield region. The methylene group protons adjacent to the ester oxygen (O-CH₂) are characteristically shifted downfield compared to the other alkyl protons due to the deshielding effect of the oxygen atom.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ester group is typically observed as a weak signal in the downfield region (around 165-175 ppm). rsc.org Aromatic carbons resonate in the 125-140 ppm range, while the carbons of the heptyl chain appear in the upfield region. rsc.org Advanced NMR experiments, such as COSY, HSQC, and HMBC, can be used to establish connectivity between protons and carbons, confirming the structural assignment. While this compound itself is achiral, NMR is a critical tool for studying the stereochemistry of related chiral derivatives or for monitoring reaction mechanisms where stereocenters are formed or altered. walisongo.ac.idsemanticscholar.orgwordpress.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | - | ~166.1 |

| Aromatic C-Cl | - | ~133.6 |

| Aromatic C-H | ~7.30 - 8.09 | ~126.7 - 132.5 |

| Aromatic C-CO | - | ~130.4 |

| O-CH₂ | ~4.31 | ~65.3 |

| O-CH₂-CH₂ | ~1.75 | ~28.6 |

| (CH₂)₄ | ~1.30 - 1.45 | ~22.6 - 31.7 |

Note: Predicted values are based on data from analogous compounds such as methyl 2-chlorobenzoate and other long-chain esters. Actual experimental values may vary. chemicalbook.comrsc.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several key absorption bands that confirm its identity as an aromatic ester.

The most prominent feature is the strong carbonyl (C=O) stretching vibration of the ester group, which typically appears in the region of 1720-1740 cm⁻¹. purdue.edu The presence of conjugation with the benzene (B151609) ring and the electron-withdrawing chlorine atom influences the exact position of this band. Other significant absorptions include the C-O stretching vibrations of the ester linkage, which are found in the 1100-1300 cm⁻¹ range.

The aromatic ring gives rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring can be inferred from the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the out-of-plane C-H bending bands between 700 and 900 cm⁻¹. The C-Cl stretching vibration is typically observed as a strong band in the fingerprint region, usually between 700-800 cm⁻¹. researchgate.net The aliphatic heptyl chain is identified by its characteristic C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretch | 3050 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Ester C=O | Stretch | ~1725 - 1735 | Strong, Sharp |

| Aromatic C=C | Stretch | ~1450 - 1600 | Medium |

| Aliphatic C-H | Bend | ~1375, 1465 | Medium |

| Ester C-O | Stretch | ~1100 - 1300 | Strong |

Note: Wavenumbers are approximate and based on spectral data for related chlorobenzoate esters. nist.govnist.govsigmaaldrich.com

Mass spectrometry (MS) is a key technique for determining the molecular weight and obtaining structural information from the fragmentation pattern of a compound. In electron ionization (EI) mass spectrometry, this compound will produce a molecular ion peak (M⁺) corresponding to its molecular weight (242.7 g/mol for the ³⁵Cl isotope). The presence of chlorine is readily identified by the characteristic M+2 peak, which has an intensity of approximately one-third that of the molecular ion peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov

The fragmentation of aromatic esters is often dominated by cleavage of the bonds adjacent to the carbonyl group. whitman.edulibretexts.org A primary fragmentation pathway for this compound involves the formation of the 2-chlorobenzoyl cation. This highly stable acylium ion ([C₇H₄ClO]⁺) would produce a prominent peak at a mass-to-charge ratio (m/z) of 139 (for ³⁵Cl) and 141 (for ³⁷Cl). nih.gov Other significant fragments can arise from the loss of the heptoxy group or cleavage within the heptyl chain. The McLafferty rearrangement, common in long-chain aliphatic esters, is less prevalent in aromatic esters but may still contribute to the fragmentation pattern. whitman.educhemistrynotmystery.com

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (for ³⁵Cl) | Proposed Fragment Ion | Formula |

|---|---|---|

| 242 | Molecular Ion [M]⁺ | [C₁₄H₁₉ClO₂]⁺ |

| 141 | [M - C₇H₁₅O]⁺ | [C₇H₄ClO]⁺ |

| 139 | [M - C₇H₁₅O]⁺ | [C₇H₄ClO]⁺ |

Note: Fragmentation is predicted based on general principles of ester mass spectrometry and data from related molecules. nih.govnih.gov

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and performing quantitative analysis. Gas Chromatography and High-Performance Liquid Chromatography are the most commonly employed techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. It combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry.

For purity assessment, a sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. A non-polar or mid-polarity column, such as one with a 5% phenyl methyl siloxane stationary phase (e.g., DB-5), is typically effective for separating esters. researchgate.netsemanticscholar.org The retention time of the this compound peak is a characteristic property under specific GC conditions.

This technique is particularly valuable for separating isomers. This compound can be readily separated from its 3-chloro and 4-chloro isomers due to differences in their polarity and boiling points. The eluting compounds are then introduced into the mass spectrometer, which serves as a detector. The MS provides a mass spectrum for each separated component, allowing for positive identification and the detection of any impurities, even at trace levels. semanticscholar.org

Table 4: Typical GC-MS Parameters for Analysis of Chlorobenzoate Esters

| Parameter | Condition |

|---|---|

| Column | DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Helium, constant flow (~1 mL/min) |

| Inlet Temperature | 250 °C |

| Oven Program | Initial 100 °C, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Interface Temp | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 50 - 400 m/z |

Note: These are representative parameters and may require optimization for specific applications. researchgate.netsemanticscholar.org

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile or stable for GC analysis. For this compound, a reversed-phase HPLC (RP-HPLC) method is most appropriate.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. scispace.com The mobile phase often consists of a mixture of water (sometimes buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govajast.net Separation is achieved based on the differential partitioning of the analyte between the stationary and mobile phases; more non-polar compounds like this compound are retained longer on the column.

Detection is commonly performed using an ultraviolet (UV) detector, as the benzene ring in the molecule absorbs UV light strongly, typically around 230-254 nm. myfoodresearch.com By creating a calibration curve with standards of known concentration, HPLC can be used to accurately quantify the amount of this compound in a sample. This is crucial for quality control and formulation analysis. The method can be optimized by adjusting the mobile phase composition (isocratic or gradient elution) to achieve the desired separation from impurities or related derivatives. helixchrom.comsielc.com

Table 5: Typical HPLC Parameters for Analysis of Benzoate (B1203000) Esters

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (e.g., 70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 235 nm |

| Column Temperature | 40 °C |

| Injection Volume | 20 µL |

Note: These are representative parameters derived from methods for similar analytes and require optimization. ajast.netmyfoodresearch.com

Table 6: Summary of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-chlorobenzoate (B1228886) |

| 4-chlorobenzoate |

| Methyl 2-chlorobenzoate |

| Acetonitrile |

| Methanol |

| Helium |

| 2-chlorobenzoyl cation |

Thermal Analysis Techniques for Material Science Applications (e.g., Differential Scanning Calorimetry for phase characterization)

Thermal analysis techniques are pivotal in characterizing the material properties of this compound and its derivatives. These methods provide critical data on the thermal stability, phase transitions, and purity of these compounds. Differential Scanning Calorimetry (DSC) is a particularly powerful tool for elucidating the phase behavior of these materials, such as melting points and glass transitions, which are essential parameters for their application in various fields of material science.

To illustrate the type of data obtained from DSC analysis, a hypothetical data table for a homologous series of n-alkyl 2-chlorobenzoates is presented below. This table is based on general trends observed for other homologous series of organic esters and is for illustrative purposes only, as specific experimental values for these compounds were not found in the public domain.

| Alkyl Chain | Chemical Formula | Molecular Weight (g/mol) | Melting Point (°C) | Enthalpy of Fusion (kJ/mol) |

|---|---|---|---|---|

| Methyl | C₈H₇ClO₂ | 170.59 | - | - |

| Ethyl | C₉H₉ClO₂ | 184.62 | - | - |

| Propyl | C₁₀H₁₁ClO₂ | 198.65 | - | - |

| Butyl | C₁₁H₁₃ClO₂ | 212.67 | - | - |

| Pentyl | C₁₂H₁₅ClO₂ | 226.70 | - | - |

| Hexyl | C₁₃H₁₇ClO₂ | 240.73 | - | - |

| Heptyl | C₁₄H₁₉ClO₂ | 254.75 | - | - |

| Octyl | C₁₅H₂₁ClO₂ | 268.78 | - | - |

The data in such a table would be invaluable for understanding the structure-property relationships within this class of compounds. For instance, the melting point and enthalpy of fusion provide information about the intermolecular forces and the degree of crystallinity. Variations in these properties with the alkyl chain length can be correlated with changes in van der Waals forces and how the molecules pack in the solid state.

Further research employing techniques like Thermogravimetric Analysis (TGA) would complement DSC data by providing information on the thermal stability and decomposition profile of this compound. Together, these thermal analysis techniques are indispensable for the full material characterization required for advanced applications.

Theoretical and Computational Chemistry Studies of Heptyl 2 Chlorobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are employed to determine the electronic structure of molecules, which in turn governs their chemical properties. These calculations solve the Schrödinger equation, or approximations of it, for a given molecule.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. DFT can be used to predict a variety of properties, including molecular geometry, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a key indicator of a molecule's chemical reactivity and stability.

A hypothetical DFT analysis of Heptyl 2-chlorobenzoate (B514982) would likely involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations would yield electronic properties, which can be used to predict sites of electrophilic and nucleophilic attack. The table below illustrates the kind of data that could be generated from such a study, with placeholder values.

| Calculated Property | Hypothetical Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.5 D |

Computational chemistry can be used to model chemical reactions, including the identification of transition states and the calculation of reaction energetics. This information is crucial for understanding reaction mechanisms and predicting reaction rates. The formation of Heptyl 2-chlorobenzoate, likely through Fischer esterification of 2-chlorobenzoic acid with heptanol (B41253), can be studied computationally. dnu.dp.ua

The mechanism of Fischer esterification involves the protonation of the carboxylic acid, nucleophilic attack by the alcohol, and subsequent dehydration. libretexts.org Computational methods can be used to calculate the energy of the reactants, products, and all intermediates and transition states along the reaction pathway. This allows for the determination of the activation energy, which is the energy barrier that must be overcome for the reaction to occur. masterorganicchemistry.com

The following table provides a hypothetical energy profile for the Fischer esterification of 2-chlorobenzoic acid with heptanol, with placeholder values.

| Reaction Species | Relative Energy (kJ/mol) |

|---|---|

| Reactants (2-chlorobenzoic acid + heptanol) | 0 |

| Transition State 1 (Protonation) | +20 |

| Intermediate 1 (Protonated acid) | +5 |

| Transition State 2 (Nucleophilic attack) | +60 |

| Intermediate 2 (Tetrahedral intermediate) | +10 |

| Transition State 3 (Water elimination) | +55 |

| Products (this compound + water) | -15 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are used to study the behavior of molecules over time, providing insights into their conformational dynamics and intermolecular interactions.

This compound has a flexible heptyl chain, which can adopt numerous conformations. Conformation analysis aims to identify the most stable conformations and the energy barriers between them. This can be achieved through molecular mechanics or quantum chemical calculations.

The conformation of the molecule is determined by the torsion angles around its single bonds. For this compound, the key torsional angles are along the heptyl chain and the bond connecting the ester oxygen to the heptyl group. A systematic search of the conformational space can be performed to identify the low-energy conformations. Molecular dynamics simulations of aromatic esters have shown that the torsional potential in the bulk phase can differ from that of isolated molecules due to packing effects. aip.org

The results of a conformational analysis can be presented as a potential energy surface, which shows the energy of the molecule as a function of one or more torsional angles. The minima on this surface correspond to the stable conformations. Understanding the preferred conformation of this compound is important as it can influence its physical properties and how it interacts with other molecules.

The intermolecular interactions of this compound are crucial for understanding its bulk properties, such as its boiling point and solubility. These interactions can be studied using molecular dynamics simulations, which simulate the movement of a collection of molecules over time.

This compound possesses both polar (the ester group and the chlorinated benzene (B151609) ring) and non-polar (the heptyl chain) regions, making it an amphiphilic molecule. The primary intermolecular interactions are expected to be van der Waals forces, dipole-dipole interactions, and potentially weak C-H···π interactions. nih.gov The chlorine atom can also participate in halogen bonding.

The amphiphilic nature of this compound suggests that it may exhibit self-assembly behavior in certain solvents or at interfaces. nih.govmdpi.comrsc.org In aqueous environments, the hydrophobic heptyl chains would likely aggregate to minimize contact with water, while the more polar ester and chlorophenyl groups would be exposed to the aqueous phase. This could lead to the formation of micelles or other supramolecular structures. Molecular dynamics simulations can be used to investigate these self-assembly processes and characterize the resulting aggregates. acs.org Studies on the self-assembly of other amphiphilic aromatic compounds have demonstrated the formation of vesicular structures driven by hydrogen bonding and aromatic stacking. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are used to correlate the chemical structure of a series of compounds with their biological activity or a physical property. drugdesign.org While no specific SAR or QSAR studies on this compound were found, the principles of these methods can be applied to understand how structural modifications would affect its properties.

For a QSAR study, a set of related compounds would be synthesized, and their biological activity or a specific property would be measured. Then, various molecular descriptors (e.g., lipophilicity, electronic properties, steric parameters) would be calculated for each compound. Statistical methods are then used to develop a mathematical model that relates the descriptors to the observed activity.

In the context of this compound, a QSAR study could be designed to investigate, for example, its toxicity to a particular organism. A series of alkyl 2-chlorobenzoates with varying alkyl chain lengths could be synthesized, and their toxicity measured. QSAR models for the toxicity of substituted benzoic acids have shown that descriptors like the partition coefficient (log P) and the energy of the lowest unoccupied molecular orbital (ELUMO) can be important. nih.gov A QSAR analysis could then be performed to develop a model that predicts the toxicity based on descriptors such as the chain length, log P, and electronic parameters derived from DFT calculations. Such models can be valuable for predicting the properties of new, unsynthesized compounds and for guiding the design of molecules with desired characteristics. nih.govmdpi.com

Predicting Potential Biological Activities (e.g., enzyme inhibition, antimicrobial potential) through Computational Models

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are powerful tools in predicting the biological activities of chemical compounds. These methods establish a relationship between the chemical structure of a molecule and its biological effect.

Enzyme Inhibition:

Molecular docking studies on halo-substituted mixed ester/amide-based derivatives have suggested potential for enzyme inhibition. For instance, certain 2-chlorobenzoate derivatives have been computationally screened against urease, an enzyme implicated in various pathological conditions. nih.govsemanticscholar.org These studies indicate that the presence of a halogenated benzoyl moiety can play a crucial role in the inhibitory activity of the compound. nih.gov For this compound, the 2-chloro-substituted phenyl ring could be a key pharmacophore for potential enzyme inhibition. semanticscholar.org The heptyl ester group would contribute to the molecule's lipophilicity, which could influence its binding affinity within the active site of various enzymes.

Antimicrobial Potential:

QSAR studies performed on derivatives of 2-chlorobenzoic acid have indicated potential antimicrobial activity. nih.gov These studies have shown a correlation between the topological and electronic parameters of the molecules and their antibacterial and antifungal effects. nih.gov Specifically, the research highlighted that esters of 2-chlorobenzoic acid exhibited antimicrobial properties, although in the studied cases, they were less potent than the corresponding Schiff's bases. nih.gov The antimicrobial activity of p-hydroxybenzoate esters has also been linked to their electronic properties, such as the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment. researchgate.net This suggests that this compound may possess some degree of antimicrobial activity, likely influenced by its electronic structure and hydrophobicity.

For example, a QSAR study on a series of p-amino benzoic acid derivatives indicated that electronic parameters were dominant in explaining their antimicrobial activity. chitkara.edu.in While structurally different, this highlights the importance of the electronic landscape of the aromatic ring in conferring antimicrobial properties.

Prediction of Activity Spectra for Substances (PASS)

The Prediction of Activity Spectra for Substances (PASS) is an online tool that predicts a wide range of biological activities for a given chemical structure based on a large database of known active compounds. way2drug.comnih.gov The output is a list of potential biological activities with corresponding probabilities for being active (Pa) and inactive (Pi).

While a specific PASS prediction for this compound is not publicly available, we can infer potential activities based on predictions for structurally related compounds, such as other aromatic esters. For instance, in silico analyses of other benzoate (B1203000) derivatives have predicted a range of activities. dergipark.org.tr

Below is a hypothetical PASS prediction table for a compound structurally similar to this compound, illustrating the types of activities that might be predicted.

| Predicted Biological Activity | Pa (Probability of being Active) | Pi (Probability of being Inactive) |

|---|---|---|

| Membrane permeability inhibitor | 0.650 | 0.015 |

| Substrate for Cytochrome P450 | 0.580 | 0.030 |

| Antifungal | 0.450 | 0.080 |

| Antibacterial | 0.420 | 0.120 |

| Anti-inflammatory | 0.380 | 0.150 |

| Urease inhibitor | 0.350 | 0.180 |

This table is illustrative and not based on actual PASS prediction data for this compound.

Computational Studies on Metabolism and Distribution (ADMET Prediction)

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial component of computational drug discovery and chemical safety assessment. Various in silico tools can predict the pharmacokinetic and toxicological properties of a molecule based on its structure. nih.govresearchgate.netresearchgate.net

For this compound, several key ADMET parameters can be predicted based on its structural features—a moderately lipophilic heptyl chain and a chlorinated aromatic ring.

Absorption and Distribution: The presence of the long-chain alkyl ester (heptyl group) would likely increase the lipophilicity of the molecule. This is expected to result in good intestinal absorption and membrane permeability. However, high lipophilicity might also lead to increased plasma protein binding, which could affect its distribution. The Cosmetic Ingredient Review has noted that shorter-chain alkyl benzoates are likely to penetrate the skin and be metabolized to benzoic acid and the parent alcohol. cir-safety.orgnih.gov

Metabolism: this compound would likely undergo hydrolysis by esterases to form 2-chlorobenzoic acid and heptanol. The aromatic ring may also be a substrate for cytochrome P450 enzymes, potentially leading to hydroxylation. In silico studies on 3-phenoxybenzoic acid have identified several metabolite products from Phase II reactions. nih.gov

Toxicity: Computational toxicity predictions for halogenated benzoates, such as methyl 4-bromo-2-fluorobenzoate, have suggested low toxicity. dergipark.org.tr However, the presence of a chlorinated aromatic ring in this compound warrants consideration for potential toxicity, as some chlorinated compounds can have toxic effects. cefic-lri.org In silico models can predict potential for carcinogenicity, mutagenicity, and other toxic endpoints. For example, studies on drug-induced liver injury have utilized computational models to predict various forms of hepatotoxicity. frontiersin.org

Below is a hypothetical ADMET prediction table for a compound with structural similarities to this compound.

| ADMET Parameter | Predicted Value/Classification |

|---|---|

| Human Intestinal Absorption | High |

| Caco-2 Permeability | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Substrate | Yes |

| CYP3A4 Substrate | Yes |

| hERG Inhibition | Low risk |

| Ames Mutagenicity | Non-mutagen |

| Hepatotoxicity | Low risk |

This table is illustrative and not based on actual ADMET prediction data for this compound.

Advanced Applications and Research Frontiers of Heptyl 2 Chlorobenzoate and Its Analogs

Biological Activity Research (excluding human clinical and safety profiles)

Investigation of Enzyme Inhibition Mechanisms

While specific studies on Heptyl 2-chlorobenzoate (B514982) are not extensively documented, research into analogous compounds containing a 2-chlorobenzoate structure indicates a potential for enzyme inhibition. Urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea, has been a significant target for inhibitors in both medicine and agriculture. nih.govmdpi.com

A study on halo-substituted mixed ester/amide-based analogues as jack bean urease inhibitors demonstrated that a compound featuring a 2-chloro-substituted phenyl ring exhibited notable urease inhibition. The mechanism of inhibition for such compounds is often multifaceted, involving interactions with the active site of the enzyme. For urease, inhibitors can interact with the nickel ions in the active site, disrupting the catalytic process. researchgate.net The binding can be stabilized by various non-covalent interactions, including hydrogen bonds and hydrophobic contacts between the inhibitor and the amino acid residues of the enzyme. researchgate.net Given these findings, Heptyl 2-chlorobenzoate is a candidate for investigation as a urease inhibitor, where the 2-chlorobenzoate group could interact with the enzyme's active site, and the heptyl chain could provide hydrophobic interactions that enhance binding affinity.

Study of Receptor Binding Interactions

The study of how this compound and its analogs interact with biological receptors is a significant research frontier. Currently, there is a lack of specific data in the public domain detailing the receptor binding profiles of this particular compound. The exploration of its binding affinity to various receptors, such as those involved in pest neuro-regulation for agrochemical purposes or microbial signaling pathways for antimicrobial applications, remains an open and promising area for future research. Such studies would be crucial in elucidating its mechanism of action and identifying potential molecular targets.

Exploration of Antimicrobial Potential against Specific Microorganisms

Derivatives of 2-chlorobenzoic acid have been synthesized and evaluated for their antimicrobial properties. nih.gov These studies reveal that such compounds can exhibit activity against a range of pathogenic microbes. For instance, various ester and Schiff's base derivatives of 2-chlorobenzoic acid have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov

In one study, synthesized 2-chlorobenzoic acid derivatives were tested against Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli (Gram-negative), Candida albicans, and Aspergillus niger (fungi). The results indicated that some derivatives had greater antibacterial potential against E. coli than the Gram-positive bacteria. nih.gov This suggests that the 2-chlorobenzoate structure can serve as a pharmacophore for antimicrobial agents. The antimicrobial efficacy of this compound itself is a logical area for further investigation, building on the findings for its analogs.

| Microorganism | Type | Observed Activity |

|---|---|---|

| Staphylococcus aureus | Gram-positive Bacteria | Moderate Activity |

| Bacillus subtilis | Gram-positive Bacteria | Moderate Activity |

| Escherichia coli | Gram-negative Bacteria | Good Activity |

| Candida albicans | Fungus | Moderate Activity |

| Aspergillus niger | Fungus | Moderate Activity |

Research into Agrochemical Functionality (e.g., insecticidal activity against pests)

The potential of this compound in agrochemical applications, particularly as an insecticide, is supported by research on related ester compounds. 2-Chlorobenzoic acid itself is a known precursor in the synthesis of various crop protection agents, including herbicides and insecticides. chemball.com

A study investigating the toxicity of natural benzyl esters and their synthetic analogs against various insect pests tested methyl 2-chlorobenzoate, a close analog of the subject compound. nih.gov While the study found that some methyl benzoate (B1203000) analogs displayed insecticidal activity, the specific efficacy of methyl 2-chlorobenzoate was part of a broader investigation into structure-activity relationships. The insecticidal and acaricidal potential of ester compounds is also highlighted in patents, where novel carboxylic acid esters have been developed for their rapid and high activity against a variety of pests. The presence of the heptyl ester in this compound suggests that it may possess favorable properties for formulation and cuticular penetration in insects, making it a viable candidate for further research in pest management.

Environmental Fate and Bioremediation Studies

Understanding the environmental persistence and degradation pathways of this compound is crucial for assessing its ecological impact. The molecule can be conceptually divided into the 2-chlorobenzoate aromatic ring and the heptyl alkyl chain, with the ester linkage being a primary site for initial breakdown.

Degradation Kinetics in Environmental Matrices

The environmental persistence of an organic compound is determined by its resistance to degradation processes such as biodegradation, hydrolysis, and photolysis. researchgate.net For this compound, the initial step in its biodegradation is likely the hydrolysis of the ester bond by esterase enzymes, which are common in microbial communities. This would release heptanol (B41253) and 2-chlorobenzoic acid.

The subsequent degradation kinetics would then depend on the breakdown of these two products. Studies on the anaerobic biodegradation of various alkyl esters in marine sediment have shown that the chemical structure, including the chain length of the alcohol and acid moieties, affects the rate and completeness of degradation. researchgate.net Generally, esters with a total carbon number between 12 and 18 are readily biodegradable. researchgate.net The heptyl chain of heptanol is a long-chain alkane structure, and research on the biodegradation of such compounds indicates that they can be effectively mineralized by various microorganisms. nih.gov

| Compound | Degradation Rate (µM/hr) |

|---|---|

| 2-Chlorobenzoic acid | 41 |

| 3-Chlorobenzoic acid | 65 |

| 4-Chlorobenzoic acid | 5 |

| 3,4-Dichlorobenzoic acid | 15.5 |

Identification of Microbial Degradation Pathways and Intermediates

The microbial degradation of this compound is expected to proceed via distinct pathways for its aromatic and aliphatic parts following ester hydrolysis.

The heptanol released would likely undergo oxidation of the terminal methyl group to form heptanoic acid, which then enters the β-oxidation pathway. This process sequentially shortens the carbon chain, producing acetyl-CoA, which can then be integrated into the central metabolic cycles of microorganisms. nih.gov

The degradation of the 2-chlorobenzoic acid moiety is more complex and has been a subject of considerable research. Aerobic degradation pathways typically involve an initial dioxygenation reaction catalyzed by enzymes like 2-halobenzoate-1,2-dioxygenase. researchgate.net This step incorporates two hydroxyl groups onto the aromatic ring and removes the chlorine atom. A key intermediate formed is catechol. researchgate.net Subsequently, the catechol undergoes ring cleavage, either through an ortho or meta pathway, leading to the formation of smaller organic acids that can be utilized by microorganisms. jbarbiomed.com In some cases, other intermediates have been identified; for example, a Pseudomonas species was found to metabolize 2-chlorobenzoate to 2,3-dihydroxybenzoate. nih.gov The identification of these intermediates is crucial for confirming the degradation pathways and assessing the potential for the formation of any persistent or toxic byproducts.

Coordination Chemistry and Supramolecular Assembly

The fields of coordination chemistry and supramolecular assembly offer advanced platforms for the application of functionalized organic molecules. While specific research on this compound is limited in these areas, the broader class of 2-chlorobenzoate analogs serves as a valuable proxy for understanding potential applications. The 2-chlorobenzoate moiety, characterized by its carboxylate group and ortho-chloro substituent, possesses electronic and steric properties that make it an intriguing component in the design of metal complexes and self-assembling systems.

Ligand Design for Metal Complexes

In coordination chemistry, organic molecules, or ligands, bind to a central metal atom or ion to form a coordination complex. The design of these ligands is crucial in dictating the structure, and consequently the physical and chemical properties, of the resulting metal complex. The 2-chlorobenzoate anion is a versatile ligand, primarily due to the coordination capabilities of its carboxylate group.

The carboxylate functional group can coordinate to metal ions in several modes, including monodentate, bidentate (chelating), and bridging fashions. These varied coordination modes allow for the construction of a diverse range of coordination polymers and metal-organic frameworks (MOFs). The presence of the chloro group at the ortho position can influence the ligand's properties in several ways:

Electronic Effects : The electron-withdrawing nature of the chlorine atom can affect the electron density on the carboxylate group, which in turn can modulate the strength of the metal-ligand bond.

Steric Hindrance : The position of the chloro group can sterically hinder certain coordination geometries, influencing the final structure of the complex.

While extensive research on lanthanide complexes with p-chlorobenzoic acid has been conducted, demonstrating various binding modes including chelating-bridging bidentate, bridging bidentate, bidentate, and monodentate, the exploration of 2-chlorobenzoate as a primary ligand in metal-organic frameworks remains an area with potential for new discoveries. The principles of crystal engineering can be applied to predict and control the formation of desired structures by carefully selecting metal centers and ancillary ligands to be used in conjunction with 2-chlorobenzoate or its derivatives.

Investigation of Self-Assembled Systems Involving 2-Chlorobenzoate Moieties

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, where the components are held together by non-covalent intermolecular forces. The 2-chlorobenzoate moiety has been shown to be a valuable building block in the construction of supramolecular assemblies through these interactions.

A notable example is the formation of a supramolecular dimer of 2-chlorobenzoic acid, which can be encapsulated within a hexameric host cavity formed by neighboring manganese(II) complex units, specifically [Mn(phen)2Cl2]. mdpi.com This encapsulation is a result of self-assembly processes driven by non-covalent interactions. The primary interaction leading to the formation of the 2-chlorobenzoic acid dimer is strong O-H∙∙∙O hydrogen bonding between the carboxylic acid groups of two molecules. mdpi.com

| Interaction | Distance (Å) | Graph-Set Notation |

|---|---|---|

| O-H∙∙∙O | 1.79(3) | R2(2)8 |

The stability of such supramolecular structures is further enhanced by a variety of other non-covalent interactions, including lp(O)-π, lp(Cl)-π, C–H∙∙∙Cl, and π-stacking interactions. mdpi.com These interactions direct the molecular self-assembly, leading to well-defined and stable crystalline structures. The study of these self-assembled systems, often through single-crystal X-ray diffraction, provides valuable insights into the principles of molecular recognition and crystal engineering. Further research into the supramolecular chemistry of this compound and its analogs could lead to the development of new functional materials with applications in areas such as molecular encapsulation and controlled release.

Conclusion and Future Directions in Heptyl 2 Chlorobenzoate Research

Summary of Current Research Landscape

Research into benzoate (B1203000) esters is extensive, covering a wide array of applications and synthetic methodologies. These esters are recognized for their roles as plasticizers, in fragrances, and as intermediates in organic synthesis. annexechem.com Current research often focuses on the synthesis of novel benzoate esters and the evaluation of their biological and material properties. For instance, studies have investigated new 4-amino-3-chloro benzoate ester derivatives as potential EGFR inhibitors. researcher.life

The functionalization of the aromatic ring and the variation of the alcohol moiety are common strategies to tune the physicochemical properties of these esters for specific applications. For example, the introduction of electron-withdrawing or electron-donating groups can significantly impact the antioxidant and antibacterial activities of methyl benzoate esters. marmara.edu.tr Methodologies for the synthesis of benzoate esters are also a key area of research, with a focus on developing more efficient and environmentally friendly catalytic systems.

Identification of Knowledge Gaps and Emerging Research Avenues

Despite the broad interest in benzoate esters, a significant knowledge gap exists specifically for Heptyl 2-chlorobenzoate (B514982). A thorough review of the current literature reveals a lack of dedicated studies on its synthesis, characterization, and application. This presents a clear opportunity for foundational research to establish the fundamental properties of this compound.

Emerging research avenues for Heptyl 2-chlorobenzoate could be directed toward several promising areas:

Synthesis and Characterization: The development and optimization of synthetic routes to produce high-purity this compound are paramount. Subsequent comprehensive characterization of its spectroscopic, thermal, and physical properties would provide essential data for future studies.

Biological Activity Screening: Given that other substituted benzoate esters have shown biological activity, screening this compound for potential antimicrobial, antifungal, or insecticidal properties could unveil valuable applications.

Material Science Applications: The structural features of this compound, including the heptyl chain and the chlorinated aromatic ring, suggest potential use as a plasticizer, a component in liquid crystals, or as a specialty solvent. Investigations into these areas are warranted.